molecular formula C25H22N2O3 B7710641 N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide CAS No. 5682-73-5

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide

Cat. No.: B7710641
CAS No.: 5682-73-5
M. Wt: 398.5 g/mol
InChI Key: MDUSNOAYRFVFRX-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used for various purposes, including as an antifungal and antibacterial agent. Recent research has shown that Clioquinol may have promising applications in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve its ability to bind to metal ions, such as copper and zinc. This binding can prevent the formation of amyloid beta plaques and reduce inflammation in the brain, which may contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to chelate metal ions, inhibit bacterial and fungal growth, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and reduce the levels of amyloid beta in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide in lab experiments is its ability to selectively bind to metal ions, which can be useful in studying the role of metal ions in various biological processes. Additionally, this compound has been extensively studied and has a well-established safety profile. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, researchers are investigating the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is ongoing research into the development of new formulations of this compound that may improve its efficacy and reduce its toxicity.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with para-toluidine, followed by methylation and acylation. The final product is a white or pale yellow powder that is soluble in organic solvents.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. One area of particular interest is its use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that forms plaques in the brain and is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-6-5-8-21(14-17)27(25(29)18-10-12-22(30-2)13-11-18)16-20-15-19-7-3-4-9-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSNOAYRFVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397099
Record name AC1MYQDL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-73-5
Record name AC1MYQDL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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